molecular formula C14H8BrI B14219120 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene CAS No. 832744-30-6

1-[(4-Bromophenyl)ethynyl]-3-iodobenzene

Cat. No.: B14219120
CAS No.: 832744-30-6
M. Wt: 383.02 g/mol
InChI Key: HYLUYKXACVMGKI-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)ethynyl]-3-iodobenzene is a diarylacetylene compound featuring a bromine-substituted phenyl group and an iodine-substituted benzene ring connected via an ethynyl (–C≡C–) bridge. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions, materials science, and pharmaceutical intermediates.

Synthesis: The synthesis of such compounds typically involves palladium-catalyzed Sonogashira coupling or metal-free methodologies. For example, analogous structures like 1-(4-bromophenyl)ethylbromide (a precursor) are synthesized via sodium borohydride reduction of 4-bromoacetophenone followed by treatment with PBr₃ .

Properties

CAS No.

832744-30-6

Molecular Formula

C14H8BrI

Molecular Weight

383.02 g/mol

IUPAC Name

1-bromo-4-[2-(3-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrI/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H

InChI Key

HYLUYKXACVMGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reagents :

    • Aryl Halide : 4-Bromophenyl iodide (1.0 equiv).
    • Terminal Alkyne : 3-Iodophenylacetylene (1.2 equiv).
    • Catalyst : Pd(PPh₃)₄ (2–5 mol%) and CuI (5–10 mol%).
    • Base : Triethylamine (Et₃N) or diisopropylamine (iPr₂NH).
    • Solvent : Tetrahydrofuran (THF) or toluene.
  • Reaction Mechanism :

    • Oxidative addition of Pd⁰ to the aryl iodide forms a Pd(II) intermediate.
    • Transmetalation with the terminal alkyne occurs via copper-mediated deprotonation.
    • Reductive elimination yields the diarylacetylene product.
  • Optimization :

    • Temperature : 60–80°C for 12–24 hours.
    • Yield : 70–85% under optimal conditions.

Example Protocol (Adapted from):

1. Combine 4-bromophenyl iodide (1.0 mmol), 3-iodophenylacetylene (1.2 mmol),  
   Pd(PPh₃)₄ (0.04 mmol), CuI (0.1 mmol), and Et₃N (3 mL) in THF (10 mL).  
2. Heat at 80°C under N₂ for 18 hours.  
3. Purify via silica gel chromatography (hexane/EtOAc 9:1) to isolate the product.  

Copper-Free Sonogashira Approaches

Copper-free conditions minimize side reactions (e.g., Glaser coupling) and enhance compatibility with sensitive substrates.

Catalytic Systems:

  • Pd(CH₃CN)₂Cl₂ (0.5–1 mol%) with cataCXium A (1–2 mol%).
  • PdCl₂(PPh₃)₂ (0.4 mol%) in dichloromethane/triethylamine.

Advantages:

  • Reduced Byproducts : No copper-mediated homo-coupling.
  • Ambient Conditions : Reactions proceed at 25–40°C.

Representative Data:

Catalyst Base Solvent Time (h) Yield (%) Source
Pd(CH₃CN)₂Cl₂/cataCXium A DABCO CH₃CN 12 78
PdCl₂(PPh₃)₂ Et₃N CH₂Cl₂ 24 82

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis.

Conditions:

  • Temperature : 100–120°C.
  • Time : 1–2 hours.
  • Catalyst : Pd(OAc)₂ with XPhos ligand.

Benefits:

  • Efficiency : 90% conversion in ≤2 hours.
  • Scalability : Gram-scale synthesis demonstrated.

Comparative Analysis of Methods

Parameter Traditional Sonogashira Copper-Free Microwave-Assisted
Catalyst Loading 2–5 mol% Pd 0.5–1 mol% Pd 1–2 mol% Pd
Reaction Time 12–24 h 12–24 h 1–2 h
Yield 70–85% 75–82% 85–90%
Byproducts Moderate Low Minimal

Experimental Considerations

Substrate Preparation:

  • 3-Iodophenylacetylene : Synthesized via Sonogashira coupling of 1,3-diiodobenzene with trimethylsilylacetylene, followed by desilylation.
  • 4-Bromophenyl Iodide : Prepared through halogen exchange using NaI in acetone.

Challenges:

  • Regioselectivity : Competing coupling at iodine vs. bromine sites necessitates careful stoichiometry.
  • Purification : Silica gel chromatography with non-polar eluents (hexane/CH₂Cl₂) is critical.

Chemical Reactions Analysis

1-[(4-Bromophenyl)ethynyl]-3-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene largely depends on its application. In organic synthesis, its reactivity is influenced by the presence of the bromine and iodine atoms, which can act as leaving groups in substitution reactions. In material science, its electronic properties are exploited to enhance the performance of semiconductors and OLEDs. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Features :

  • The 4-bromophenyl group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

Comparison with Similar Compounds

Below is a detailed comparison of 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene with structurally or functionally related diarylacetylenes and halogenated benzene derivatives.

Structural Analogs with Ethynyl Linkers

Compound A : BPEB12 (1-[(2',6'-Difluoro-4'-n-propylphenyl)ethynyl]-4-[(3'',5''-Difluoro-4''-trifluoromethoxyphenyl)ethynyl]-3,5-difluorobenzene)

  • Structure : Contains two ethynyl-linked fluorinated aromatic rings.
  • Synthesis : Prepared via palladium-catalyzed coupling (tetrakis(triphenylphosphine)palladium(0) and CuI) at 60°C in toluene/triethylamine .
  • Key Differences :
    • Fluorine and trifluoromethoxy groups enhance electron-deficient character compared to bromine/iodine in the target compound.
    • Higher steric bulk due to multiple fluorine substituents.

Compound B : ((4-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane

  • Structure : Ethynyl linker with chloro, methoxy, and trimethylsilyl groups.
  • Synthesis : Metal-free reaction of 1-(difluoromethoxy)-3-iodobenzene with trimethylsilylacetylene (TMSA), yielding 71% isolated product .
  • Key Differences :
    • Methoxy and silyl groups impart steric protection, altering reactivity in further functionalization.
    • Chlorine vs. iodine: Iodine offers better leaving-group ability in substitution reactions.

Halogenated Benzene Derivatives

Compound C : 1-(Difluoromethyl)-3-Iodobenzene

  • Structure : Single benzene ring with difluoromethyl and iodine substituents.
  • Applications : Used as a building block in pharmaceuticals and agrochemicals.
  • Key Differences :
    • Lacks the ethynyl bridge, reducing conjugation and rigidity compared to the target compound .

Compound D : 1-(Bromomethyl)-3-Iodobenzene

  • Structure : Bromomethyl and iodine substituents on benzene.
  • Synthesis : Listed in commercial catalogs as a specialty chemical .
  • Key Differences :
    • Bromomethyl group enables alkylation reactions, unlike the ethynyl-linked aryl system in the target compound.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects :
    • The target compound’s Br/I substituents create a strong electron-deficient system, favoring nucleophilic aromatic substitution (e.g., iodine replacement) .
    • Fluorinated analogs (e.g., BPEB12) exhibit even greater electron deficiency, enhancing stability but reducing reactivity in certain coupling reactions .
  • Steric Effects :
    • Bulkier substituents (e.g., trifluoromethoxy in BPEB12) hinder coupling efficiency compared to the target compound’s simpler structure .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(4-Bromophenyl)ethynyl]-3-iodobenzene?

The compound is typically synthesized via Sonogashira cross-coupling , a palladium-catalyzed reaction between terminal alkynes and aryl halides. For example, coupling 4-bromoiodobenzene with 3-iodophenylacetylene under inert conditions (e.g., N₂) using PdCl₂(PPh₃)₂ and CuI as catalysts in a triethylamine/THF solvent system yields the target molecule. Reaction optimization should focus on catalyst loading (0.5–2 mol%), temperature (60–80°C), and reaction time (12–24 hours) to achieve yields >80% .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of ethynyl protons (δ ~2.5–3.5 ppm for terminal alkynes) and aromatic protons (δ ~7.2–7.5 ppm for bromo/iodo-substituted benzene rings).
  • X-ray crystallography : Resolve the molecular geometry, bond angles, and packing interactions. SHELXL (via SHELX suite) is widely used for refinement, leveraging high-resolution data to model torsional angles (e.g., dihedral angles between aromatic rings) and halogen bonding .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺/[M–I]⁺) to confirm purity and isotopic patterns .

Q. How can the reactivity of the ethynyl group be exploited in further functionalization?

The ethynyl moiety undergoes click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or additional coupling reactions (e.g., with aryl halides for dendritic architectures). Steric effects from bromo/iodo substituents may necessitate bulky ligands (e.g., XPhos) to prevent homocoupling .

Advanced Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the gas-phase geometry and compare bond lengths/angles with X-ray data. For example, discrepancies in C–C≡C–C torsion angles may arise from crystal packing forces (e.g., π–π interactions at ~3.5 Å centroid distances) not accounted for in simulations. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to refine computational parameters .

Q. What strategies mitigate competing side reactions during Sonogashira coupling of polyhalogenated substrates?

  • Selective dehalogenation : Use Pd catalysts with tailored ligands (e.g., AsPh₃ for iodide-selective activation over bromide).
  • Temperature control : Lower temperatures (40–50°C) reduce homocoupling of terminal alkynes.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl groups for ethynyl protection) until the final coupling step .

Q. How do π–π interactions in the crystal lattice influence the compound’s electronic properties?

X-ray studies reveal parallel displaced π-stacking (centroid distances ~3.7 Å) between aromatic rings, which enhance charge-transfer efficiency. These interactions can be quantified via Hirshfeld surface analysis, showing ~15–20% contribution from C–H⋯π contacts. Such packing motifs are critical for designing organic semiconductors or optoelectronic materials .

Q. What analytical approaches validate the purity of derivatives in catalytic applications?

  • HPLC-DAD/MS : Monitor byproducts (e.g., dehalogenated intermediates) with reverse-phase C18 columns and UV detection at 254 nm.
  • TGA/DSC : Assess thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, incorporating TWIN/BASF commands to address twinning in halogen-rich crystals .
  • Synthetic troubleshooting : Employ GC-MS to detect Pd black formation (indicative of catalyst degradation) and adjust solvent polarity (e.g., DMF for sluggish reactions) .

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